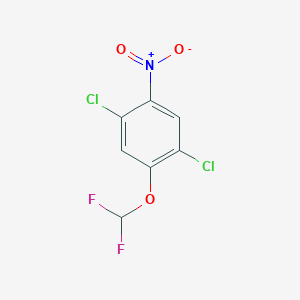

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene

描述

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. One common method involves the following steps:

Difluoromethylation: The addition of difluoromethoxy groups to the benzene ring.

These reactions are carried out under controlled conditions, often involving specific catalysts and reagents to ensure the desired substitution pattern and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination, difluoromethylation, and nitration processes. These processes are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity and yield.

化学反应分析

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro), the compound is reactive towards electrophiles.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly employed.

Major Products

Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds.

Nucleophilic Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

Reduction: The major product is the corresponding amino derivative.

科学研究应用

Applications in Drug Design

2.1 Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is known to enhance pharmacological properties. 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene serves as a crucial intermediate in the development of fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them valuable in drug design .

Case Study: Fluoroanisoles

A study highlighted the role of fluorine in drug design using fluoroanisoles as a case study. These compounds demonstrated distinct conformational preferences that could influence their biological activity. The insights gained from such studies can be applied to optimize the design of drugs incorporating this compound .

Agricultural Applications

3.1 Pesticide Development

This compound is utilized as an intermediate in the synthesis of various pesticides. Its chemical properties allow for the development of effective agrochemicals that can enhance crop protection against pests and diseases.

3.2 UV Absorbents and Dyes

The compound is also employed in the production of UV absorbents and dyes used in textiles and coatings. Its ability to absorb ultraviolet light makes it suitable for applications requiring protection from UV radiation .

Environmental and Safety Considerations

While this compound has beneficial applications, it is essential to consider its potential toxicity and environmental impact. Studies indicate that similar nitroaromatic compounds may pose carcinogenic risks, necessitating careful handling and regulatory compliance during manufacturing and application .

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for fluorinated drugs | Enhanced metabolic stability |

| Agriculture | Synthesis of pesticides | Effective pest control |

| Textile Industry | Production of UV absorbents and dyes | Protection against UV radiation |

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) | Environmental Impact |

|---|---|---|---|

| Water-phase synthesis | Reaction under alkaline conditions | 84.6 | Low solvent discharge |

| Traditional organic synthesis | Standard laboratory methods | Variable | Higher solvent use |

作用机制

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. The chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.

相似化合物的比较

Similar Compounds

1,4-Dichloro-2-nitrobenzene: Lacks the difluoromethoxy group, making it less lipophilic.

1,4-Difluoro-2-nitrobenzene: Lacks the chlorine atoms, affecting its reactivity in nucleophilic substitution reactions.

1,4-Dichloro-2-difluoromethoxybenzene: Lacks the nitro group, reducing its potential for redox reactions.

Uniqueness

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is unique due to the combination of chlorine, fluorine, and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

生物活性

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential genotoxic effects based on diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClFNO

- CAS Number : 89-61-2

- Molecular Weight : 208.00 g/mol

Acute and Chronic Toxicity

Studies have shown that this compound exhibits significant acute toxicity in aquatic organisms. For example:

| Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Oryzias latipes (Fish) | LC50 (72hr) | 7.0 |

| Daphnia magna (Aquatic Invertebrate) | EC50 (24hr) | 8.0 |

| Selenastrum capricornutum (Algae) | EC50 (72hr) | 5.0 |

Chronic toxicity data also indicate adverse effects on reproduction and development in aquatic organisms, with a NOEC (No Observed Effect Concentration) of 1.0 mg/L for Daphnia magna after 21 days of exposure .

Genotoxicity

Genotoxic potential has been evaluated through various assays. The compound showed positive results in the Ames test, indicating mutagenic effects under certain conditions. In vitro studies have revealed chromosomal aberrations in mammalian cells, suggesting a risk of genotoxicity .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated compounds similar to this compound. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against both gram-positive bacteria and mycobacterial strains.

For instance, derivatives of dichlorocinnamic acid exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that halogenation may enhance antibacterial properties .

Environmental Impact Case Study

A study assessing the environmental impact of this compound highlighted its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Long-term exposure in rodent studies resulted in liver and kidney tumors, emphasizing the need for careful handling and regulation of this compound .

Human Health Risk Assessment

Risk assessments indicate low health risks for humans under typical exposure scenarios. The estimated daily intake through drinking water is significantly below harmful levels, suggesting that while the compound poses environmental risks, direct human health risks may be manageable with proper safety measures .

属性

IUPAC Name |

1,4-dichloro-2-(difluoromethoxy)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMMUVUVYJQVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。